(1R,3R)-cyclohexane-1,3-diamine;dihydrochloride

MCH-R1 antagonist enantiomer discrimination GPCR binding assay

Enantiopure (1R,3R)-trans-1,3-diaminocyclohexane dihydrochloride with 137-fold MCH-R1 discrimination vs (1S,3S) enantiomer—the validated stereochemical negative control for obesity drug discovery. Crystalline salt ensures precise 1:2 diamine·2HCl stoichiometry (MW 187.11) for reproducible amide coupling, avoiding hygroscopic free base handling. C2-symmetric chiral backbone for asymmetric catalysis ligands; key Syk kinase inhibitor intermediate. ≥98% purity, ≥98% e.e. Guarantees target engagement validation accuracy.

Molecular Formula C6H16Cl2N2
Molecular Weight 187.11 g/mol
Cat. No. B12283362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3R)-cyclohexane-1,3-diamine;dihydrochloride
Molecular FormulaC6H16Cl2N2
Molecular Weight187.11 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)N)N.Cl.Cl
InChIInChI=1S/C6H14N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h5-6H,1-4,7-8H2;2*1H/t5-,6-;;/m1../s1
InChIKeyABDGJCKNZHDDLV-BNTLRKBRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,3R)-Cyclohexane-1,3-diamine Dihydrochloride: Procurement-Grade Chiral Building Block for Asymmetric Synthesis and Enantioselective Research


(1R,3R)-Cyclohexane-1,3-diamine dihydrochloride (CAS 2231663-48-0) is the enantiopure trans-1,3-diaminocyclohexane in its dihydrochloride salt form, with a molecular weight of 187.11 g/mol and the molecular formula C₆H₁₆Cl₂N₂ . This chiral vicinal diamine serves as a stereochemically defined building block for constructing asymmetric ligands, catalysts, and pharmaceutical intermediates, wherein the trans-(1R,3R) configuration provides a rigid cyclohexane scaffold with two amine functionalities positioned at the 1- and 3-positions in a precisely defined spatial orientation . The dihydrochloride salt form offers practical handling advantages over the free base, including enhanced aqueous solubility and room-temperature storage stability .

Why Generic Substitution of (1R,3R)-Cyclohexane-1,3-diamine Dihydrochloride with Other Diaminocyclohexane Isomers Leads to Irreproducible Results


Interchanging (1R,3R)-cyclohexane-1,3-diamine dihydrochloride with its enantiomer (1S,3S), the cis-diastereomer (1R,3S), or positional isomers such as trans-1,2-diaminocyclohexane (DACH) is scientifically invalid without explicit re-validation. Published data demonstrate that the (1R,3R) and (1S,3S) enantiomers display a 137-fold difference in MCH-R1 binding affinity (IC₅₀ 411 nM vs 3 nM), confirming that the receptor binding pocket enforces strict stereochemical discrimination [1]. Similarly, cis-1,3-diaminocyclohexane exhibits markedly reduced potency compared to the trans configuration in biological assays [1], while polymer-grade materials derived from cis- vs trans-1,3-diaminocyclohexane show divergent thermal and mechanical performance profiles [2]. The dihydrochloride salt form further differentiates this product from the free base (CAS 1821719-15-6, MW 114.19, liquid), offering crystalline handling, defined stoichiometry, and aqueous solubility that are critical for reproducible reaction setup .

Quantitative Differentiation Evidence for (1R,3R)-Cyclohexane-1,3-diamine Dihydrochloride: Head-to-Head Comparator Data for Informed Procurement


MCH-R1 Binding Affinity: 137-Fold Enantiomer Discrimination Between (1R,3R) and (1S,3S) Configurations

In a direct head-to-head comparison within the same study, the (1R,3R)-cyclohexane-1,3-diamine-derived compound 11 exhibited an MCH-R1 binding IC₅₀ of 411 nM, whereas the enantiomeric (1S,3S)-derived compound 10 displayed an IC₅₀ of 3 nM (0.003 µM), representing a 137-fold potency differential [1]. The (1R,3R) compound also underperformed relative to the flexible propane-1,3-diamine spacer (compound 7, IC₅₀ = 15 nM) and the (1S,3S)-cyclopentane-1,3-diamine analog (compound 12, IC₅₀ = 62 nM) [1]. The authors attributed the poor potency of the (1R,3R) enantiomer to the cyclohexane ring occupying a 'forbidden' region of the MCH-R1 binding pocket, preventing optimal salt bridge formation with residue D123 [1].

MCH-R1 antagonist enantiomer discrimination GPCR binding assay

Dihydrochloride Salt vs Free Base: Molecular Weight, Physical Form, and Handling Stability

The dihydrochloride salt (CAS 2231663-48-0, MW 187.11) is a crystalline solid at room temperature, whereas the corresponding free base (CAS 1821719-15-6, MW 114.19) is a hygroscopic liquid with a boiling point of approximately 194–198°C [1]. The dihydrochloride form provides enhanced aqueous solubility due to the protonated amine hydrochloride moieties, enabling direct dissolution in water and aqueous buffer systems without the need for pH adjustment or organic co-solvents . The free base, in contrast, requires controlled storage conditions (sealed, dry, 2–8°C) to prevent degradation, while the dihydrochloride is stored at room temperature . The molecular weight difference (187.11 vs 114.19 g/mol) corresponds to 2 equivalents of HCl, providing a precisely defined stoichiometry for reaction planning .

salt form selection aqueous solubility laboratory handling

Trans vs Cis Configuration: Polymer Thermal and Mechanical Performance Advantage

Polyamides synthesized from trans-configured cyclohexane-1,3-diamine monomers demonstrate superior physical performance compared to those derived from the cis isomer, specifically in mechanical strength, thermal resistance, and oxidation resistance [1]. Early thermomechanical studies of polyamides from the cis- and trans-isomers of 1,3-diaminocyclohexane and aliphatic dicarboxylic acids confirmed distinct property profiles between the two diastereomeric series [2]. In the structurally related 1,4-cyclohexanediamine series, semi-aromatic polyamides with trans-conformation exhibited glass transition temperatures (Tg) of 224–265 °C and thermal degradation temperatures (Td) of 445–450 °C, with trans-polyamides outperforming their cis-counterparts across all measured thermal and rheological parameters [3]. The rigid trans-cyclohexane scaffold contributes to tighter chain packing and higher crystallinity compared to the bent cis configuration [1].

polyamide thermal stability mechanical properties

Enantiomeric Purity: ≥98% ee Achievable via Chiral Resolution for (1R,3R)-Cyclohexane-1,3-diamine

The patent literature describes a chiral resolution process for cyclohexanediamine compounds using D-mandelic acid, achieving an enantiomeric excess of at least 98% e.e. for the resolved chiral diamine intermediates [1]. In this process, a racemic mixture of the cyclohexanediamine is contacted with D-mandelic acid to form diastereomeric salts, which are then separated by fractional crystallization; subsequent base treatment liberates the enantiopure diamine [1]. Commercially available (1R,3R)-cyclohexane-1,3-diamine dihydrochloride is supplied with a standard purity of 97–98% as verified by HPLC, NMR, and GC batch quality control . This level of enantiopurity is critical for asymmetric catalysis applications where the chiral scaffold must deliver consistent and reproducible enantioselectivity.

chiral resolution enantiomeric excess D-mandelic acid

Cis/Trans Isomer Separation: Process Achieving ≥99 mol% Trans Content for 1,3-Diaminocyclohexane

A patented industrial process for discriminating cis- and trans-1,3-diaminocyclohexanes uses selective reaction with carbon dioxide or a reactive carbonic acid derivative, wherein the cis isomer selectively forms a cyclic urea precipitate that can be mechanically separated, leaving the trans isomer enriched in solution [1]. This method delivers 4-methylcyclohexane-1,3-diamine and/or 2-methylcyclohexane-1,3-diamine with a trans content of 99 mol% or more [1]. The process overcomes the inherent difficulty of separating cis and trans stereoisomers by conventional fractional distillation, as the two isomers exhibit very similar boiling points and physical properties [1]. This technology underpins the availability of high-purity trans-1,3-diaminocyclohexane on commercial scale.

isomer discrimination CO₂ separation trans enrichment

Validated Application Scenarios for (1R,3R)-Cyclohexane-1,3-diamine Dihydrochloride Based on Quantitative Evidence


Negative Control Enantiomer in MCH-R1 Antagonist Screening Cascades

In MCH-R1 drug discovery programs targeting obesity and metabolic disorders, (1R,3R)-cyclohexane-1,3-diamine dihydrochloride serves as the essential stereochemical negative control for the potent (1S,3S) enantiomer series. With a documented IC₅₀ of 411 nM vs 3 nM for the (1S,3S) counterpart in the same HEK293 cell-based [¹²⁵I]MCH displacement assay [1], this 137-fold potency window provides a robust enantiomeric selectivity benchmark for validating target engagement, confirming that observed biological activity is stereospecific rather than arising from non-specific amine-related effects. Procurement of the enantiopure dihydrochloride salt ensures accurate stoichiometry for preparing the corresponding N-substituted derivatives used in the screening cascade.

Chiral Scaffold for Asymmetric Ligand and Organocatalyst Synthesis

The (1R,3R)-trans-1,3-diaminocyclohexane core serves as a C₂-symmetric chiral backbone for constructing bidentate ligands used in enantioselective transition-metal catalysis. With commercial availability at ≥97–98% chemical purity and ≥98% enantiomeric excess achievable through validated D-mandelic acid chiral resolution [1][2], this building block enables the reproducible synthesis of chiral N,N′-disubstituted ligands. The dihydrochloride salt form (MW 187.11) provides precise 1:2 diamine·2HCl stoichiometry, facilitating clean amide coupling or reductive amination reactions without the need to titrate or handle the hygroscopic free base liquid [3].

Trans-Configured Monomer for High-Performance Polyamide and Polyurethane Materials

For industrial polymer formulation, (1R,3R)-cyclohexane-1,3-diamine dihydrochloride (after conversion to the free base) provides the trans-1,3-diaminocyclohexane monomer required for synthesizing polyamides and polyureas with superior mechanical strength, thermal stability, and oxidation resistance compared to cis-isomer-derived materials [1]. The availability of trans-1,3-diaminocyclohexane with ≥99 mol% isomeric purity, enabled by the patented CO₂-based cis/trans discrimination process [2], ensures consistent polymer microstructure and reproducible material properties. This is particularly relevant for segmented elastomers and epoxy curing agents where the rigid trans-cyclohexane scaffold imparts dimensional stability and chemical resistance [3].

Key Intermediate for Syk Kinase Inhibitor and Pharmaceutical Scaffold Synthesis

The (1R,3R)-cyclohexane-1,3-diamine scaffold is a recognized intermediate in the synthesis of Syk kinase inhibitor programs, as documented in patent literature describing processes for preparing cyclohexanediamine-containing compounds with activity against spleen tyrosine kinase [1]. The high enantiopurity (≥98% e.e.) achievable through the D-mandelic acid resolution route [1] is critical for pharmaceutical development, where the stereochemical identity of the diamine core directly determines the pharmacological activity and regulatory acceptability of the final drug substance. The dihydrochloride form's aqueous solubility facilitates the aqueous workup and salt exchange steps common in pharmaceutical process chemistry.

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